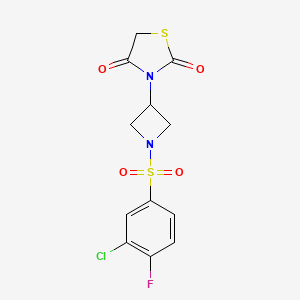

![molecular formula C22H18Cl3N3OS B2818509 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride CAS No. 1216425-69-2](/img/structure/B2818509.png)

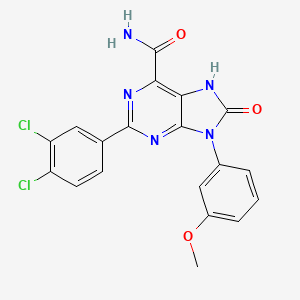

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride” is a chemical compound with the molecular formula C24H24ClN3O3S2. It has an average mass of 502.049 Da and a mono-isotopic mass of 501.094757 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a benzyl group, a cyano group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a 3,5-dichlorobenzamide group . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications

Antiproliferative Activity

This compound has been investigated for its antiproliferative properties against cancer cell lines. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b)**—have shown promising results. They inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. These compounds interact with tubulin, leading to cell cycle arrest in the G2/M phase and apoptotic cell death. Importantly, they do not induce cell death in normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .

Tubulin Inhibition

The same derivatives (3a and 3b) were found to interact with tubulin at micromolar levels. This interaction disrupts microtubule polymerization, which is crucial for cell division. Consequently, cancer cells accumulate in the G2/M phase, impairing their ability to divide and proliferate .

Apoptosis Induction

Compounds 3a and 3b effectively induce apoptosis in cancer cells in a dose-dependent manner. This apoptotic effect contributes to their antiproliferative activity. Understanding the molecular mechanisms underlying this induction could provide valuable insights for cancer therapy .

Other Potential Applications

While the primary focus has been on cancer-related research, further investigations may reveal additional applications. For instance:

- Anti-HIV Activity : Given the structural features of this compound, it might be worth exploring its potential as an anti-HIV agent, especially considering the importance of tubulin in viral replication .

- Oxime Preparation : The compound could serve as a base for oxime preparations, which have diverse applications in organic synthesis .

Future Directions

Mechanism of Action

Target of Action

It is suggested that it may act as a potential inhibitor of 5-lox , a key enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Mode of Action

Given its potential role as a 5-lox inhibitor , it may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.

Biochemical Pathways

The compound, as a potential 5-LOX inhibitor , may affect the leukotriene biosynthesis pathway. By inhibiting 5-LOX, it could potentially reduce the production of leukotrienes, thereby modulating the inflammatory response.

Pharmacokinetics

The predicted data suggests that it has a log kow (octanol-water partition coefficient) of 162 , which may influence its absorption and distribution in the body.

Result of Action

As a potential 5-lox inhibitor , it may reduce the production of leukotrienes, which could lead to a decrease in inflammation.

properties

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3OS.ClH/c23-16-8-15(9-17(24)10-16)21(28)26-22-19(11-25)18-6-7-27(13-20(18)29-22)12-14-4-2-1-3-5-14;/h1-5,8-10H,6-7,12-13H2,(H,26,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNSQBSTRNESBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)

![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)

methanone](/img/structure/B2818438.png)

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2818448.png)